molecular formula C13H18N2 B13260481 4-[(Pentylamino)methyl]benzonitrile

4-[(Pentylamino)methyl]benzonitrile

Cat. No.: B13260481
M. Wt: 202.30 g/mol
InChI Key: JMUZNQIZWMZPRA-UHFFFAOYSA-N
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Description

4-[(Pentylamino)methyl]benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a pentylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pentylamino)methyl]benzonitrile typically involves the reaction of benzonitrile with pentylamine under controlled conditions. One common method is the nucleophilic substitution reaction, where benzonitrile reacts with pentylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of ionic liquids as solvents and catalysts can enhance the reaction rate and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions: 4-[(Pentylamino)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(Pentylamino)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pentylamino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzonitrile: The parent compound, used as a precursor in various chemical reactions.

    4-[(Methylamino)methyl]benzonitrile: A similar compound with a methylamino group instead of a pentylamino group.

    4-[(Ethylamino)methyl]benzonitrile: Another derivative with an ethylamino group.

Uniqueness: 4-[(Pentylamino)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The longer pentyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-[(pentylamino)methyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-2-3-4-9-15-11-13-7-5-12(10-14)6-8-13/h5-8,15H,2-4,9,11H2,1H3

InChI Key

JMUZNQIZWMZPRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=C(C=C1)C#N

Origin of Product

United States

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